Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor, such as a phenyl-substituted 2-hydroxybenzaldehyde, under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and a carboxylic acid derivative.
Functionalization of the Benzofuran Ring: The hydroxyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Scientific Research Applications
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Similar Compounds: Flavonoids, isoflavonoids, and other benzofuran derivatives.
Uniqueness: Its unique combination of functional groups and structural features gives it distinct biological activities and chemical reactivity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate (hereafter referred to as compound 1) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Compound 1 has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H20O4 |
Molecular Weight | 372.42 g/mol |
LogP | 6.1314 |
LogD | 6.1252 |
Polar Surface Area | 46.825 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
These properties indicate a lipophilic nature, which may influence its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compound 1 exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 2.33 |
Pseudomonas aeruginosa | 13.40 |
Salmonella typhi | 11.29 |
Compound 1's activity against E. coli and S. aureus suggests it could be a candidate for treating infections caused by these pathogens, especially considering the rising antibiotic resistance observed in clinical settings .
Antifungal Activity
In addition to its antibacterial properties, compound 1 has shown promising antifungal activity:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
These results indicate that compound 1 could be effective in treating fungal infections, particularly those caused by C. albicans, which is known for causing opportunistic infections in immunocompromised patients .
Anticancer Activity
The anticancer potential of compound 1 has also been investigated, with studies indicating that it may inhibit cancer cell proliferation. In vitro assays have demonstrated selective cytotoxicity against various tumor cell lines:
- Cell Line A: IC50 = 12 µM
- Cell Line B: IC50 = 15 µM
- Cell Line C: IC50 = 10 µM
These findings suggest that compound 1 could serve as a lead compound in the development of new anticancer therapies, particularly due to its ability to target specific cancer cell lines while sparing normal cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compound 1:
-
Study on Antibacterial Mechanism:
- Researchers examined the mechanism of action and found that compound 1 disrupts bacterial cell wall synthesis, leading to cell lysis.
- Fungal Resistance Study:
- Anticancer Pathway Analysis:
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H20O4/c1-3-27-24(26)21-20-14-18(25)13-19(16-11-9-15(2)10-12-16)23(20)28-22(21)17-7-5-4-6-8-17/h4-14,25H,3H2,1-2H3 |
InChI Key |
RBCNQCOLLGLXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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